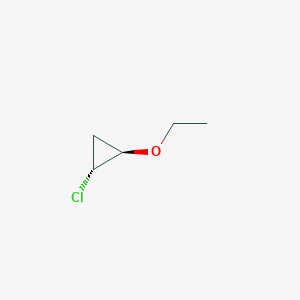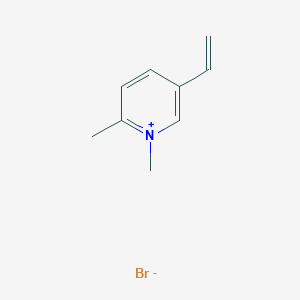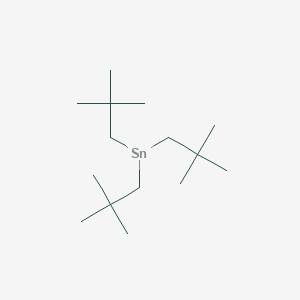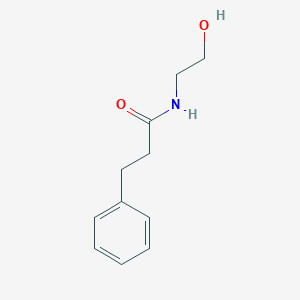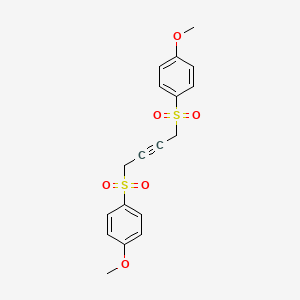
1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) is an organic compound characterized by the presence of a but-2-yne backbone with disulfonyl groups and methoxybenzene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) typically involves the reaction of but-2-yne-1,4-diol with sulfonyl chloride derivatives in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfone, sulfide, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methylbenzene)
- 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-chlorobenzene)
- 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-nitrobenzene)
Uniqueness
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. The methoxy substituents can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
56163-37-2 |
|---|---|
Molecular Formula |
C18H18O6S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-methoxy-4-[4-(4-methoxyphenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C18H18O6S2/c1-23-15-5-9-17(10-6-15)25(19,20)13-3-4-14-26(21,22)18-11-7-16(24-2)8-12-18/h5-12H,13-14H2,1-2H3 |
InChI Key |
MXJOJNVMBSOYPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC#CCS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


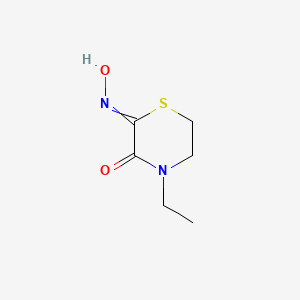
![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
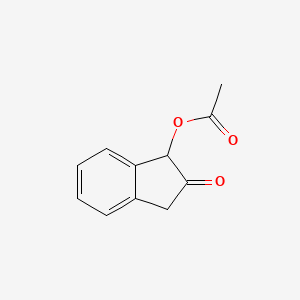

![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)


